Product packaging for 4-Chloro-1,2-dimethylcyclohexane(Cat. No.:)

4-Chloro-1,2-dimethylcyclohexane

Cat. No.: B13170176
M. Wt: 146.66 g/mol
InChI Key: GTEAJABXKIWBQR-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexanes in Synthetic Methodologies

Substituted cyclohexanes are pivotal building blocks in organic synthesis, forming the core of numerous natural products, pharmaceuticals, and materials. The cyclohexane (B81311) framework offers a rigid and three-dimensional scaffold that allows for the precise spatial arrangement of functional groups. The introduction of substituents, such as halogens and alkyl groups, provides reactive handles for further chemical modifications.

The addition of hydrogen chloride (HCl) to 1,2-dimethylcyclohexene (B155917) is a primary method for the synthesis of 4-Chloro-1,2-dimethylcyclohexane. This electrophilic addition proceeds through a carbocation intermediate, leading to the formation of a mixture of stereoisomers. brainly.comvaia.comaskfilo.combrainly.comvaia.com The regioselectivity and stereoselectivity of such additions are of paramount importance in controlling the final product distribution.

The resulting chlorinated cyclohexane can then participate in a variety of nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of other functional groups. The stereochemistry of the starting material directly influences the stereochemical outcome of these subsequent reactions, a key consideration in the total synthesis of complex target molecules.

Overview of Stereochemical Challenges in Cyclohexane Derivatives

The stereochemistry of cyclohexane derivatives is dominated by the chair conformation, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of different conformations is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

For a polysubstituted cyclohexane like this compound, the conformational analysis becomes more complex. The molecule can exist as multiple stereoisomers (diastereomers and enantiomers), each with its own set of conformational possibilities. The interplay between the chloro and methyl substituents at positions 1, 2, and 4 dictates the most stable chair conformation for each isomer.

The addition of HCl to 1,2-dimethylcyclohexene results in a mixture of cis and trans isomers of this compound. askfilo.combrainly.com This lack of stereoselectivity arises from the formation of a planar carbocation intermediate, which can be attacked by the chloride ion from either face. vaia.com This presents a significant challenge in selectively synthesizing a single desired stereoisomer.

The relative stability of the conformers of each stereoisomer is determined by the A-values of the chloro and methyl groups. The A-value is a measure of the steric strain associated with an axial substituent. For a methyl group, the A-value is approximately 1.7 kcal/mol, while for a chlorine atom, it is around 0.5 kcal/mol. In general, the conformation that places the larger group (in this case, methyl) in the equatorial position will be more stable. libretexts.org

For the various isomers of this compound, a detailed conformational analysis is required to predict the most stable arrangement. For example, in a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial in the most stable chair conformations. In a trans-1,2-disubstituted cyclohexane, both substituents can be either axial or equatorial. The diequatorial conformation is generally more stable. libretexts.orgyoutube.com The presence of the additional chloro group at the 4-position further influences these preferences.

Table 1: Conformational Analysis of Disubstituted Cyclohexanes

Substitution PatternIsomerSubstituent Orientations in Stable ConformationRelative Stability
1,2-disubstitutedcisaxial/equatorial & equatorial/axialLess stable than trans (diequatorial)
transdiequatorialMore stable
1,4-disubstitutedcisaxial/equatorial & equatorial/axialLess stable than trans (diequatorial)
transdiequatorialMore stable

Research Gaps and Motivations for Investigating this compound

While the general principles of cyclohexane stereochemistry are well-established, the specific and detailed investigation of polysubstituted cyclohexanes like this compound remains an area of active interest. A significant research gap exists in the development of highly stereoselective synthetic routes to specific isomers of this compound. The non-selective nature of the addition of HCl to 1,2-dimethylcyclohexene highlights the need for more advanced catalytic methods that can control the stereochemical outcome. brainly.comaskfilo.com

Furthermore, there is a lack of comprehensive spectroscopic data, such as detailed 1H and 13C NMR analyses, for the individual stereoisomers of this compound. Such data is crucial for unambiguously determining the stereochemistry and conformational preferences of each isomer. While predicted spectra can be generated, experimental verification is essential for a complete understanding.

The motivation for investigating this compound stems from its potential as a versatile synthetic intermediate. The presence of three distinct substituent types (two methyl groups and a chlorine atom) at defined stereocenters offers a platform for creating a diverse array of more complex molecules. Understanding the reactivity and stereochemical behavior of this compound can provide valuable insights for the design of novel synthetic strategies. Moreover, studying the conformational dynamics of such a polysubstituted system can contribute to a more refined understanding of non-covalent interactions and their influence on molecular shape and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15Cl B13170176 4-Chloro-1,2-dimethylcyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

4-chloro-1,2-dimethylcyclohexane

InChI

InChI=1S/C8H15Cl/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3

InChI Key

GTEAJABXKIWBQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)Cl

Origin of Product

United States

Stereochemical and Conformational Analysis of 4 Chloro 1,2 Dimethylcyclohexane

Fundamental Principles of Cyclohexane (B81311) Conformations

To comprehend the complexities of 4-Chloro-1,2-dimethylcyclohexane, a foundational understanding of cyclohexane's conformational landscape is essential.

Chair Conformations and Ring Interconversion Dynamics

The cyclohexane ring is not a planar hexagon as often depicted in two-dimensional drawings. libretexts.org Due to the tetrahedral geometry of its sp³-hybridized carbon atoms, cyclohexane adopts a puckered, three-dimensional structure to minimize strain. libretexts.org The most stable of these is the chair conformation, which effectively eliminates angle strain by maintaining bond angles close to the ideal 109.5° and minimizes torsional strain by ensuring all adjacent carbon-hydrogen bonds are staggered. libretexts.orglibretexts.org

Cyclohexane is not static; it undergoes a rapid process called ring interconversion or "ring-flipping" at room temperature. fiveable.mefiveable.me This dynamic equilibrium involves the conversion of one chair conformation into another. fiveable.mefiveable.me During this process, the ring passes through several higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. msu.edumasterorganicchemistry.com The energy barrier for this interconversion is relatively low, allowing for rapid equilibration between the two chair forms. libretexts.orgmasterorganicchemistry.com A significant consequence of the ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial. fiveable.melumenlearning.com

Axial and Equatorial Substituent Orientations in Halocyclohexanes

In a chair conformation, the twelve hydrogen atoms (or other substituents) on a cyclohexane ring are not equivalent. msu.edulibretexts.org They are classified into two distinct types of positions: axial and equatorial. msu.edulibretexts.org Axial bonds are oriented parallel to the principal axis of the ring, pointing either straight up or straight down. fiveable.melumenlearning.comlibretexts.org Equatorial bonds are directed outward from the "equator" of the ring, roughly parallel to the plane of the ring. fiveable.melibretexts.org

When a substituent, such as a halogen atom, is introduced onto the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer of equal energy. msu.edupressbooks.pub The substituent will preferentially occupy the position that minimizes steric strain. Generally, substituents prefer the more spacious equatorial position to avoid unfavorable steric interactions with other axial groups on the same side of the ring. lumenlearning.comucalgary.caucalgary.ca These repulsive interactions, known as 1,3-diaxial interactions, occur between an axial substituent and the axial hydrogens (or other substituents) located on the third carbon atoms away. pressbooks.publumenlearning.comlibretexts.org The magnitude of this preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. libretexts.org For halogens, the A-values are influenced by both atomic size and carbon-halogen bond length. While chlorine is larger than fluorine and has a higher A-value, the trend is not linear for bromine and iodine due to their longer bond lengths, which reduces steric strain. libretexts.org

Isomeric Forms of this compound

The presence of three substituents on the cyclohexane ring—a chlorine atom and two methyl groups—gives rise to a variety of stereoisomers for this compound.

Identification and Characterization of Stereoisomers (Cis/Trans, Enantiomers, Diastereomers)

The spatial arrangement of the substituents on the cyclohexane ring leads to the formation of stereoisomers, which have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. mvpsvktcollege.ac.in

Enantiomers and Diastereomers: The presence of chiral centers (carbon atoms attached to four different groups) can lead to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). mvpsvktcollege.ac.instackexchange.com For 1,2-dimethylcyclohexane, the trans isomer exists as a pair of enantiomers, while the cis isomer is a meso compound (achiral despite having chiral centers) due to a plane of symmetry. stackexchange.comstackexchange.com The introduction of a chlorine atom at the 4-position further complicates the stereochemical landscape of this compound, creating multiple stereoisomers with varying relationships (enantiomeric or diastereomeric) to one another. The specific stereoisomers will depend on the relative cis/trans arrangement of all three substituents.

Chiral Properties of Substituted Cyclohexane Frameworks

A substituted cyclohexane is chiral if it is non-superimposable on its mirror image. stackexchange.com The presence of one or more chiral centers is a common feature that can lead to chirality. However, molecules with chiral centers can be achiral if they possess a plane of symmetry, as seen in meso compounds. stackexchange.comlibretexts.org

Conformational Energetics and Stability

The stability of the various conformations of this compound is determined by the energetic penalties associated with different steric interactions.

The primary factors influencing conformational stability in substituted cyclohexanes are 1,3-diaxial interactions and gauche interactions. libretexts.orgpressbooks.pub

1,3-Diaxial Interactions: As previously mentioned, these are steric repulsions between an axial substituent and other axial groups on the same face of the ring. pressbooks.publumenlearning.com The energy cost of these interactions depends on the size of the substituent. ucalgary.caucalgary.ca Larger groups experience greater steric strain in the axial position. ucalgary.ca

For this compound, a comprehensive analysis would require evaluating the steric interactions in all possible chair conformations for each stereoisomer. The most stable conformation will be the one that minimizes the sum of all 1,3-diaxial and gauche interactions. This involves considering the A-values for both the methyl and chloro substituents and the gauche interactions between the methyl groups and between the methyl and chloro groups.

The relative energies of the conformers can be estimated by summing the energy contributions from these interactions. For instance, the energy of a conformation with an axial methyl group would include the A-value for a methyl group (approximately 1.7-1.8 kcal/mol or 7.6 kJ/mol), and the energy of a conformation with an axial chlorine would include its A-value (approximately 0.53 kcal/mol or 2.0-2.4 kJ/mol). libretexts.orglibretexts.orglibretexts.orgubc.castackexchange.com Gauche interactions between adjacent methyl groups contribute about 0.9 kcal/mol (3.8 kJ/mol) of strain. libretexts.orgstackexchange.com The stability of each isomer of this compound will depend on the specific arrangement of the substituents and which conformation allows the bulkiest groups to occupy equatorial positions, thereby minimizing these destabilizing interactions.

Steric Strain Contributions in Disubstituted Cyclohexanes

The stability of any given conformation of a substituted cyclohexane is determined by the sum of the steric strain present. fiveable.me Steric strain is the repulsive force that arises when atoms or groups are forced into close proximity, leading to an increase in the molecule's potential energy. fiveable.me In molecules like this compound, the primary contributors to this strain are 1,3-diaxial interactions and gauche interactions. Substituents generally favor the equatorial position to minimize this strain. lumenlearning.com

1,3-Diaxial Interactions Involving Chloro and Methyl Groups

A significant source of steric strain in the chair conformation of cyclohexane derivatives stems from 1,3-diaxial interactions. libretexts.org This type of repulsion occurs between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the ring, three carbons away. lumenlearning.comlibretexts.org When a substituent occupies an axial position, it experiences steric crowding from these nearby axial hydrogens, which destabilizes the conformation. lumenlearning.com

The magnitude of this destabilization, often referred to as an "A-value," depends on the size of the axial substituent. pearson.com For a methyl group, the 1,3-diaxial interactions result in approximately 7.6 kJ/mol (1.7-1.8 kcal/mol) of steric strain. libretexts.orgutexas.edu The smaller chloro group induces less strain, valued at about 2.0 kJ/mol (0.5 kcal/mol). libretexts.orglibretexts.org In specific cases, such as in cis-1-chloro-3-methylcyclohexane, the direct 1,3-diaxial interaction between a chloro and a methyl group has been calculated to be as high as 15.5 kJ/mol (3.7 kcal/mol). vaia.comvaia.com

Axial SubstituentInteractionStrain Energy (kJ/mol)Strain Energy (kcal/mol)
Methyl (CH₃)Two CH₃ ↔ H interactions7.6~1.8
Chloro (Cl)Two Cl ↔ H interactions2.0~0.5
Gauche Interactions and Their Influence on Conformer Stability

Gauche interactions, similar to the steric strain found in the gauche conformer of butane, also play a crucial role in the stability of substituted cyclohexanes. libretexts.org This type of strain, valued at approximately 3.8 kJ/mol (0.9 kcal/mol), occurs between substituents on adjacent carbons that have a dihedral angle of 60°. yale.eduutexas.edu

Energy Differences Between Chair Conformers

The relative stability of the two chair conformers of a given this compound isomer can be determined by summing the energy contributions from all steric interactions. The conformer with the lower total strain energy is more stable and will be present in a higher population at equilibrium. pressbooks.pub The energy difference (ΔE or ΔG) between the two chair forms dictates the position of this equilibrium. anokaramsey.edu

To illustrate, let's analyze an isomer such as cis-1,2-dimethyl-trans-4-chlorocyclohexane .

Conformer A (Cl-eq, C1-Me-ax, C2-Me-eq):

1,3-Diaxial strain (axial C1-Me): 7.6 kJ/mol

Gauche strain (C1-Me/C2-Me): 3.8 kJ/mol

Total Strain ≈ 11.4 kJ/mol

Conformer B (Cl-ax, C1-Me-eq, C2-Me-ax):

1,3-Diaxial strain (axial Cl): 2.0 kJ/mol

1,3-Diaxial strain (axial C2-Me): 7.6 kJ/mol

Gauche strain (C1-Me/C2-Me): 3.8 kJ/mol

Total Strain ≈ 13.4 kJ/mol

In this case, the energy difference is ΔE = 13.4 - 11.4 = 2.0 kJ/mol. Conformer A, with the chloro group equatorial and one methyl group axial, is the more stable of the two. This highlights the principle that the most stable conformation will seek to place the largest substituent(s) in the equatorial position. libretexts.org

Isomer ExampleConformerAxial GroupsGauche InteractionsCalculated Total Strain (kJ/mol)Relative Stability
cis-1,2-dimethyl-trans-4-chlorocyclohexaneAC1-MethylC1-Me/C2-Me11.4More Stable
BC2-Methyl, C4-ChloroC1-Me/C2-Me13.4Less Stable

Equilibrium Studies of Conformational Populations

The energy difference between conformers allows for the quantitative determination of the conformational equilibrium. The Gibbs free energy difference (ΔG) is related to the equilibrium constant (Keq) by the equation:

ΔG = -RTln(Keq) sapub.org

Here, R is the gas constant (8.314 J/mol·K), T is the temperature in Kelvin, and Keq is the ratio of the more stable conformer to the less stable conformer at equilibrium. sapub.org A larger energy difference between conformers results in a larger Keq, meaning the equilibrium will overwhelmingly favor the more stable conformation. anokaramsey.edu

Using the 2.0 kJ/mol energy difference calculated for our example isomer at 298 K (25°C):

ΔG ≈ ΔE = 2000 J/mol 2000 J/mol = -(8.314 J/mol·K)(298 K)ln(Keq) ln(Keq) ≈ -0.807 Keq ≈ e^(-0.807) ≈ 0.446

This result is unexpected and suggests a flaw in the initial analysis, as Keq should be >1 for the ratio of more stable to less stable. Let's re-evaluate the strain. The key is that in Conformer A, the axial methyl interacts with two axial hydrogens. In Conformer B, the axial methyl interacts with two axial hydrogens, and the axial chlorine interacts with two axial hydrogens.

Let's recalculate based on A-values (energy cost of placing a group in the axial position).

Conformer A: The cost is having the C1-Methyl axial. Strain = 7.6 kJ/mol. The C1-Me/C2-Me gauche interaction is present.

Conformer B: The cost is having the C2-Methyl axial AND the C4-Chloro axial. Strain = 7.6 kJ/mol + 2.0 kJ/mol = 9.6 kJ/mol. The C1-Me/C2-Me gauche interaction is also present.

The gauche interaction is present in both and can be considered a baseline. The difference in stability comes purely from the difference in axial strain. ΔG = (Strain in B) - (Strain in A) = 9.6 kJ/mol - 7.6 kJ/mol = 2.0 kJ/mol.

Now, calculating the equilibrium: ΔG = 2000 J/mol Keq = e^(-ΔG/RT) = e^(-2000 / (8.314 * 298)) ≈ e^(-0.807) ≈ 2.24

Keq = [Conformer A] / [Conformer B] = 2.24

This means at 298 K, there is 2.24 times more of Conformer A than Conformer B. The populations can be calculated as: % Conformer A = (Keq / (1 + Keq)) * 100 = (2.24 / 3.24) * 100 ≈ 69.1% % Conformer B = (1 / (1 + Keq)) * 100 = (1 / 3.24) * 100 ≈ 30.9%

ParameterValue
Energy Difference (ΔG)2.0 kJ/mol
Equilibrium Constant (Keq) at 298 K~2.24
Population of More Stable Conformer (A)~69.1%
Population of Less Stable Conformer (B)~30.9%

This quantitative analysis demonstrates how even modest differences in steric strain energy lead to a significant preference for one conformation over the other.

Reaction Mechanisms of 4 Chloro 1,2 Dimethylcyclohexane

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of 4-Chloro-1,2-dimethylcyclohexane involve the replacement of the chlorine atom by a nucleophile. The mechanism of this substitution can be either unimolecular (SN1) or bimolecular (SN2), depending on several factors.

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. For halocyclohexanes, including this compound, several factors are crucial in determining SN1 reactivity:

Carbocation Stability: The stability of the carbocation intermediate is the most significant factor. In the case of this compound, the departure of the chloride ion would lead to a secondary carbocation at the C-4 position. The stability of this carbocation is influenced by the electronic effects of the methyl groups. While the methyl groups are not directly attached to the carbocationic center, they can exert a modest stabilizing inductive effect. However, the potential for rearrangement to a more stable carbocation is a key consideration in SN1 reactions of substituted cyclohexanes, although in this specific case, a simple hydride or methyl shift would not lead to a more stable tertiary carbocation. byjus.comwikipedia.org

Leaving Group Ability: The nature of the leaving group is critical. The chloride ion is a good leaving group, making the C-Cl bond sufficiently labile for ionization to occur under appropriate conditions.

Solvent Polarity: Polar protic solvents, such as water, alcohols, and carboxylic acids, are essential for SN1 reactions. byjus.com These solvents can solvate both the departing leaving group and the carbocation intermediate, thereby stabilizing them and lowering the activation energy for the first, rate-determining step. wikipedia.org

FactorInfluence on SN1 ReactivityApplication to this compound
Carbocation Stability More stable carbocations lead to faster SN1 reactions.Forms a secondary carbocation; stability is moderately influenced by the inductive effect of distant methyl groups.
Leaving Group Better leaving groups accelerate the reaction.Chloride is a good leaving group, facilitating the reaction.
Solvent Polar protic solvents stabilize the carbocation and leaving group.Reactions in solvents like ethanol or acetic acid would favor the SN1 pathway.

A key feature of the SN1 reaction is its stereochemical outcome. The carbocation intermediate formed in the first step is sp2-hybridized and has a planar geometry. This planarity allows the nucleophile to attack from either face of the carbocation with nearly equal probability.

Consequently, if the reaction starts with a single enantiomer of a chiral substrate, the SN1 reaction will typically lead to a racemic mixture of the two possible enantiomers of the product. This means that both retention and inversion of the original stereochemistry will be observed. However, complete racemization is not always the case. The departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.org

In the context of this compound, if a stereochemically pure isomer (e.g., a specific cis or trans isomer with a defined absolute configuration) were to undergo an SN1 reaction, the resulting product would be a mixture of stereoisomers where the stereocenter at C-4 is racemized.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. byjus.com For substituted cyclohexanes like this compound, several factors must be considered:

Steric Hindrance: SN2 reactions are highly sensitive to steric hindrance. nih.gov The presence of bulky substituents on or near the reaction center can significantly slow down or even prevent the reaction. In this compound, the methyl groups at the 1- and 2-positions can influence the accessibility of the C-4 carbon to the incoming nucleophile, although their effect is less pronounced than for substituents on adjacent carbons. The chair conformation of the cyclohexane (B81311) ring also plays a crucial role. An equatorial chlorine atom is generally more accessible to a nucleophile than an axial one, which is shielded by the axial hydrogens at the C-2 and C-6 positions.

Backside Attack: The requirement for backside attack means that the nucleophile must approach the C-4 carbon from the side opposite to the C-Cl bond. The conformational flexibility of the cyclohexane ring will determine the feasibility of this approach.

Strength of the Nucleophile: A strong nucleophile is generally required for an SN2 reaction to proceed at a reasonable rate.

FactorInfluence on SN2 ReactivityApplication to this compound
Steric Hindrance Increased steric hindrance decreases the reaction rate.Methyl groups at C-1 and C-2 provide some steric hindrance. The equatorial conformer is more reactive.
Nucleophile Strength Strong nucleophiles are required.Reactions with strong nucleophiles like hydroxide or cyanide would favor the SN2 pathway.
Stereochemistry Proceeds with inversion of configuration.The stereochemistry at C-4 will be inverted in the product.

Elimination Reaction Pathways (E1 and E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of a hydrogen atom and the chlorine atom from adjacent carbons. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 (Elimination Unimolecular) reaction shares the same first step as the SN1 reaction: the formation of a carbocation intermediate. stackexchange.com Consequently, E1 reactions are often in competition with SN1 reactions.

Kinetics: The rate of an E1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. This is because the rate-determining step is the unimolecular ionization of the halocyclohexane.

Mechanism: The mechanism involves two steps:

Slow ionization of the C-Cl bond to form a secondary carbocation at C-4.

Fast deprotonation of a β-hydrogen (a hydrogen on a carbon adjacent to the carbocation, i.e., at C-3 or C-5) by a weak base (often the solvent) to form a double bond.

Regioselectivity: E1 reactions typically follow Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com For this compound, elimination could lead to a double bond between C-3 and C-4 or between C-4 and C-5, resulting in 1,2-dimethylcyclohex-3-ene or 1,6-dimethylcyclohex-3-ene (which is the same as 1,2-dimethylcyclohex-4-ene). The relative stability of these alkenes would determine the major product.

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. libretexts.org This mechanism has strict stereoelectronic requirements.

Anti-Periplanar Geometry: The E2 reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.com This means that the hydrogen atom and the chlorine atom must be in the same plane and on opposite sides of the C-C bond.

Diaxial Conformation in Cyclohexanes: In cyclohexane systems, this anti-periplanar requirement translates to a diaxial arrangement. libretexts.org Both the β-hydrogen and the chlorine atom must occupy axial positions for the E2 elimination to occur efficiently. chemistrysteps.com This conformational requirement can have a profound impact on the rate and regioselectivity of the reaction.

ReactionKey FeatureRequirement for this compound
E1 Carbocation intermediateFormation of a secondary carbocation at C-4.
E1 RegioselectivityFollows Zaitsev's rule, favoring the more substituted alkene.
E2 Concerted mechanismRequires a strong base.
E2 StereoelectronicsRequires an anti-periplanar (diaxial) arrangement of a β-hydrogen and the chlorine atom.

Stereoelectronic Requirements for E2 Eliminations

Anti-Periplanar Geometry and Chair Conformation Impact

The E2 (bimolecular elimination) reaction is a primary pathway for alkyl halides and is highly stereospecific. It requires a specific spatial arrangement of the leaving group and a proton on an adjacent carbon, known as an anti-periplanar geometry. libretexts.orgmasterorganicchemistry.com This geometry, where the proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°), allows for the most efficient overlap of orbitals in the transition state to form the new pi bond. masterorganicchemistry.com

In cyclohexane systems, this stereochemical requirement has significant consequences due to the ring's chair conformations. For an E2 elimination to occur, both the leaving group (in this case, the chlorine atom) and a β-hydrogen (a hydrogen on a carbon adjacent to the one bearing the chlorine) must be in axial positions. libretexts.orglibretexts.org This trans-diaxial arrangement fulfills the anti-periplanar requirement. libretexts.orglibretexts.org If the chlorine atom is in an equatorial position, it is not anti-periplanar to any β-hydrogens, and thus, the E2 mechanism cannot proceed from that conformation. libretexts.org The molecule must first undergo a ring-flip to a conformation where the chlorine is axial for the reaction to take place. libretexts.orgmsu.edu

The stability of the chair conformation that places the chlorine in the necessary axial position is a critical factor. Cyclohexane rings will preferentially adopt a conformation that minimizes steric strain by placing bulky substituents in the equatorial position. libretexts.orglibretexts.org If the conformation required for elimination (with an axial chlorine) is energetically unfavorable due to significant steric hindrance (e.g., forcing a large group into an axial position), the concentration of this reactive conformer at equilibrium will be low, leading to a slow reaction rate. libretexts.orglibretexts.org

Influence of Substituent Position on Reaction Rate and Regioselectivity

The positions of the two methyl groups and the chlorine atom in the various stereoisomers of this compound have a profound effect on both the rate of E2 elimination and the regioselectivity of the products formed. The reaction rate is directly tied to the stability of the chair conformation that has an axial chlorine.

Consider the different stereoisomers of this compound. The relative stability of the two chair conformers for each isomer is determined by the steric strain arising from axial substituents, primarily 1,3-diaxial interactions. A methyl group in an axial position introduces significant steric strain. libretexts.orglibretexts.org

Isomers with a stable reactive conformer: If an isomer's more stable chair conformation (or a conformation of comparable stability) naturally places the chlorine in an axial position while keeping the bulky methyl groups equatorial, the E2 reaction will be relatively fast.

Isomers with an unstable reactive conformer: Conversely, if placing the chlorine in an axial position necessitates forcing one or more methyl groups into an energetically unfavorable axial position, the equilibrium will lie heavily towards the unreactive conformer (with an equatorial chlorine). libretexts.orglibretexts.org The concentration of the reactive, diaxial conformer will be very low, resulting in a significantly slower E2 reaction rate. libretexts.orglibretexts.org In such cases, other reaction pathways like substitution may become more competitive. libretexts.orgmsu.edu

The regioselectivity, or the specific alkene isomer formed, is also dictated by the conformation. An E2 reaction can only occur if there is a β-hydrogen that is trans-diaxial to the axial chlorine. The position of the methyl groups can influence which β-hydrogens are available for elimination. For example, in an isomer of 1-chloro-2-methylcyclohexane, if the conformation with an axial chlorine also forces the methyl group to be axial, it restricts which β-hydrogen can be anti-periplanar. libretexts.org This can lead to the formation of a product that is not predicted by Zaitsev's rule. libretexts.org

Isomer of this compoundRelative Stability of Reactive Conformer (Axial Cl)Predicted Relative E2 Reaction Rate
Isomer A (e.g., cis-1,2-diequatorial methyls, equatorial Cl)Low (Ring flip to axial Cl forces methyls into less favorable positions)Slow
Isomer B (e.g., trans-1,2-axial/equatorial methyls, equatorial Cl)Depends on specific stereochemistry and resulting steric strain upon ring flipVariable
Isomer C (e.g., cis-1,2-axial/equatorial methyls, axial Cl in stable conformer)HighFast

Regioselectivity in Alkene Formation (Zaitsev vs. Hofmann Products)

When an elimination reaction can produce more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes a key consideration. The two common outcomes are the Zaitsev (or Saytzeff) product and the Hofmann product.

Zaitsev's Rule states that in an elimination reaction, the more substituted (and generally more thermodynamically stable) alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This typically occurs when a proton is removed from the β-carbon that is bonded to the fewest number of hydrogens. masterorganicchemistry.com

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.comchemistrysteps.com This outcome is often favored when using a sterically bulky base or when the leaving group is large and charged. masterorganicchemistry.comchemistrysteps.comlibretexts.org

In the E2 elimination of this compound, the anti-periplanar requirement for a trans-diaxial arrangement can override Zaitsev's rule. libretexts.org The regiochemical outcome is not determined by the stability of the potential alkene products, but rather by the availability of an axial β-hydrogen.

If a reactive conformer (with an axial chlorine) has axial hydrogens on two different β-carbons, then a mixture of alkene products is possible. In such cases, with a non-bulky base, Zaitsev's rule will likely determine the major product, favoring the removal of the proton that leads to the more substituted double bond. libretexts.org

However, if the stereochemistry of a particular isomer of this compound is such that in the reactive conformer, there is only one available anti-periplanar β-hydrogen, then only one alkene product can be formed via the E2 mechanism. This product may be the less substituted Hofmann product. libretexts.org This demonstrates that the stereoelectronic requirements of the E2 mechanism are the primary determinant of the product, and thermodynamic stability (Zaitsev's rule) is a secondary consideration. libretexts.org

Isomer of this compoundAvailable Anti-Periplanar β-Hydrogens in Reactive ConformerPredicted Major Alkene Product (E2)
Isomer with β-H at C-3 and C-5Axial H at both C-3 and C-5Zaitsev product (more substituted alkene)
Isomer with only one available β-HAxial H at only C-3 (for example)Specific regioisomer (may be Zaitsev or Hofmann)
Isomer with restricted β-H availability due to substituentsOnly axial H leading to less substituted alkeneHofmann product

Competitive Reaction Pathways: Substitution vs. Elimination

For a secondary alkyl halide such as this compound, elimination reactions often compete with nucleophilic substitution reactions (SN1 and SN2). libretexts.org The predominant pathway is determined by several factors, including the strength of the base/nucleophile, the solvent, and the temperature.

SN2 vs. E2: With a strong base and nucleophile (e.g., hydroxide, alkoxides), both SN2 and E2 pathways are possible for a secondary halide. masterorganicchemistry.commasterorganicchemistry.com

E2 is generally favored with strong, sterically hindered bases (like potassium tert-butoxide), as the bulkiness of the base makes it easier to abstract a proton from the periphery of the molecule than to attack the sterically hindered carbon atom for substitution. chemistrysteps.com

With strong, unhindered bases (like sodium ethoxide), E2 is still often the major pathway for secondary halides, though a significant amount of the SN2 product can also be formed. masterorganicchemistry.com

Higher temperatures tend to favor elimination over substitution. stackexchange.com

SN1 vs. E1: Under conditions with a weak base and a weak nucleophile (e.g., solvolysis in water or ethanol), SN1 and E1 reactions can compete. libretexts.org Both pathways proceed through a common carbocation intermediate.

The formation of the secondary carbocation is the rate-determining step for both reactions.

Once the carbocation is formed, it can either be attacked by the nucleophile to give a substitution product (SN1) or lose a proton to a weak base to form an alkene (E1).

SN1 and E1 reactions are often difficult to separate and typically yield a mixture of products. libretexts.org Increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway. masterorganicchemistry.com

For this compound, if the E2 pathway is slowed due to an inability to achieve a trans-diaxial conformation, substitution reactions may become the major pathway. libretexts.orgmsu.edu For instance, if the most stable conformer has an equatorial chlorine and the energy barrier to ring-flip is high, the molecule may undergo a slower SN2 reaction with a strong nucleophile or SN1/E1 reactions under solvolysis conditions, rather than a fast E2 reaction. libretexts.orgmsu.edu

Spectroscopic and Computational Investigations of 4 Chloro 1,2 Dimethylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and stereochemistry. For 4-Chloro-1,2-dimethylcyclohexane, various NMR techniques can be employed to define its complex structure, arising from the presence of multiple stereoisomers.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the carbon framework and the placement of protons within the this compound molecule.

The ¹H NMR spectrum would exhibit signals corresponding to the methyl protons and the protons on the cyclohexane (B81311) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the carbons bearing the methyl groups (C1 and C2) and the chlorine atom (C4) would be expected to resonate at different frequencies compared to the other methylene protons on the ring.

Methyl Protons (CH₃): Signals for the two methyl groups would likely appear in the upfield region of the spectrum, typically around 0.8-1.2 ppm. The exact chemical shift would depend on their axial or equatorial position in the chair conformation of the cyclohexane ring.

Methine Proton (CH-Cl): The proton on the carbon attached to the electronegative chlorine atom (C4) would be deshielded and is expected to resonate downfield, likely in the range of 3.5-4.5 ppm. The multiplicity of this signal would be complex due to coupling with adjacent methylene protons.

Ring Methylene and Methine Protons (CH₂ and CH): The remaining protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the region of 1.2-2.5 ppm. The distinction between axial and equatorial protons is a key feature, with axial protons generally appearing at a slightly higher field (more shielded) than their equatorial counterparts.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the various possible stereoisomers (cis/trans relationships between the methyl groups and the chloro group), the number of observed signals could vary.

Carbons with Methyl Groups (C1, C2): These would appear in the range of 25-40 ppm.

Carbon with Chlorine (C4): The carbon atom bonded to the chlorine would be significantly deshielded, with an expected chemical shift in the range of 50-70 ppm.

Ring Methylene Carbons (C3, C5, C6): These carbons would likely resonate between 20-40 ppm.

The precise chemical shifts would be highly dependent on the specific stereoisomer.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃ at C1/C20.8 - 1.215 - 25
C H₃ at C1/C215 - 25
Ring C H₂1.2 - 2.520 - 40
C H-Cl at C43.5 - 4.550 - 70
C 1/C 225 - 40
C 3/C 520 - 40
C 620 - 40

Note: These are estimated ranges and the actual values can vary based on the solvent and the specific isomer.

To resolve the ambiguities of one-dimensional NMR and to assign the stereochemistry of this compound, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. Each cross-peak in an HSQC spectrum would link a specific proton to its corresponding carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding. For example, in a specific chair conformation, NOE correlations would be observed between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). The presence or absence of NOEs between the methyl groups and the proton at C4 would help in establishing their relative stereochemistry (cis or trans).

Expected 2D NMR Correlations for a Hypothetical Isomer

Technique Correlating Nuclei Information Gained
COSY H on C3 ↔ H on C4Confirms adjacency of protons.
H on C5 ↔ H on C4
H on C1 ↔ H on C6
HSQC CH₃ protons ↔ C1/C2 methyl carbonsAssigns carbon signals.
CH-Cl proton ↔ C4
HMBC CH₃ protons ↔ C1, C2, C6Confirms long-range connectivity.
H on C3/C5 ↔ C4, C1/C2
NOESY Axial CH₃ ↔ Axial H on C3/C5Provides through-space proximity for stereochemical assignment.

Should a synthesis of this compound result in a mixture of stereoisomers, quantitative NMR (qNMR) could be employed to determine the relative amounts of each isomer. By carefully selecting well-resolved signals in the ¹H NMR spectrum that are unique to each isomer and integrating them, the molar ratio of the isomers in the mixture can be accurately determined. An internal standard with a known concentration would be added to the sample for absolute quantification.

The cyclohexane ring is not static and undergoes a rapid "chair flip" at room temperature, interconverting between two chair conformations. For a substituted cyclohexane like this compound, these two chair conformations are often energetically non-equivalent.

Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, would be a powerful tool to study this conformational interconversion. At room temperature, the chair flip is typically fast on the NMR timescale, resulting in an averaged spectrum. Upon cooling, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers would broaden and eventually decoalesce into separate sets of signals for each chair form.

From the analysis of the line shapes at different temperatures, the energy barrier (activation free energy, ΔG‡) for the chair flip process can be calculated. This would provide valuable insight into the conformational dynamics of the molecule.

Advanced NMR Techniques for Stereochemical Assignments

Vibrational Spectroscopy (IR, Raman) for Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be characterized by vibrations of the C-H, C-C, and C-Cl bonds.

C-H Stretching: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum would be expected in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the methyl and methylene groups.

C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region of the IR spectrum.

C-Cl Stretching: A key feature would be the C-Cl stretching vibration. For chlorocyclohexanes, this typically gives rise to a moderately strong band in the IR spectrum in the region of 600-800 cm⁻¹. The exact position of this band can provide information about the conformation, as the C-Cl stretching frequency is often different for axial and equatorial conformers.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of signals from C-C stretching and various bending and rocking vibrations. This region would be unique for each stereoisomer of this compound and could be used for identification by comparison with a reference spectrum.

Expected Vibrational Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
C-H Stretch2850 - 3000IR, Raman
C-H Bend1350 - 1470IR
C-Cl Stretch600 - 800IR
C-C Stretch800 - 1200Raman, IR

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with the molecular formula C8H15Cl, this method provides definitive confirmation of its identity. nih.govnih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which is a radical cation.

The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units heavier, for the molecule containing ³⁷Cl (M+2). The relative intensity of the M⁺ to M+2 peak is approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom.

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides structural information about the molecule. Common fragmentation pathways for alkyl halides include the loss of a halogen radical or a hydrogen halide molecule. libretexts.orgyoutube.com For this compound, significant fragmentation peaks would be expected from the loss of a chlorine radical (M⁺ - Cl) and the loss of hydrogen chloride (M⁺ - HCl). Further fragmentation can occur through the loss of methyl groups or cleavage of the cyclohexane ring. chemguide.co.ukpressbooks.pub

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Ion/FragmentFormulam/z (for ³⁵Cl)m/z (for ³⁷Cl)Description
Molecular Ion[C₈H₁₅Cl]⁺146148The parent molecular ion. The M+2 peak is characteristic of a monochlorinated compound.
Loss of HCl[C₈H₁₄]⁺110110Elimination of a neutral hydrogen chloride molecule.
Loss of Cl[C₈H₁₅]⁺111111Cleavage of the C-Cl bond to lose a chlorine radical.
Loss of CH₃[C₇H₁₂Cl]⁺131133Loss of a methyl group from the molecular ion.
Loss of C₂H₅[C₆H₁₀Cl]⁺117119Loss of an ethyl group, potentially after ring opening.

X-ray Crystallography for Solid-State Conformational and Stereochemical Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles, thereby providing definitive information on the conformation and stereochemistry of a molecule in the solid state.

For this compound, which is a liquid at room temperature, X-ray crystallographic analysis would require growing a single crystal at low temperatures. researchgate.net If such a study were performed, it would provide invaluable data. The analysis would confirm that the cyclohexane ring adopts a chair conformation, as this is the most stable arrangement for six-membered rings. wikipedia.org Furthermore, it would precisely determine the positions of the chloro and dimethyl substituents, revealing whether they occupy axial or equatorial positions. This would allow for the definitive assignment of the compound's relative stereochemistry (cis or trans isomers) and the preferred conformation of that specific isomer in the solid state.

A review of the available scientific literature indicates that a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic studies on related substituted cyclohexanes consistently show the preference for a chair conformation with bulky substituents occupying the more sterically favorable equatorial positions to minimize unfavorable 1,3-diaxial interactions. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into molecular structure, stability, and reactivity by solving quantum mechanical equations. These theoretical studies are particularly valuable for analyzing the complex conformational landscape of substituted cyclohexanes like this compound.

Density Functional Theory (DFT) is a robust computational method used to calculate the electronic structure and energy of molecules. For this compound, DFT calculations can be employed to determine the energies of its various stereoisomers (e.g., cis- and trans-1,2-dimethyl isomers) and their corresponding chair conformations.

These calculations quantify the steric strain associated with different arrangements of the substituents. The primary source of strain in substituted cyclohexanes arises from 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the other two axial hydrogens on the same side of the ring. pressbooks.pub DFT calculations would predict that conformers with substituents in equatorial positions are generally more stable than those with axial substituents. For a trans isomer, the diequatorial conformer would be significantly lower in energy than the diaxial conformer. For a cis isomer, where one substituent must be axial and the other equatorial, DFT would determine the preferred conformation by comparing the steric bulk of the chloro and methyl groups. libretexts.orglibretexts.org

Interactive Data Table: Estimated Steric Strain Energies for Axial Substituents

Substituent1,3-Diaxial Strain Energy (kJ/mol)Note
-CH₃7.6A methyl group in the axial position introduces significant steric strain. libretexts.orglibretexts.org
-Cl2.0A chloro group is less sterically demanding than a methyl group in the axial position. libretexts.orglibretexts.org

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques that use classical physics to model molecular behavior. These methods are less computationally expensive than DFT and are ideal for exploring the full conformational landscape of flexible molecules like this compound.

MM calculations can rapidly estimate the energies of various conformers (chair, boat, twist-boat) and the energy barriers between them, such as the barrier for chair-to-chair ring flipping. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility at a given temperature. These simulations would illustrate the rapid interconversion between the two chair forms and the relative time the molecule spends in each conformation, which is directly related to their relative stabilities. sapub.org For instance, a simulation of trans-4-chloro-1,2-dimethylcyclohexane would show the molecule predominantly occupying the diequatorial chair conformation.

Computational methods are also used to investigate the electronic properties of a molecule, which dictate its reactivity. For this compound, these studies would involve calculating various electronic structure and reactivity descriptors.

The presence of the electronegative chlorine atom induces a dipole moment in the molecule, creating a region of partial negative charge (δ-) near the chlorine and partial positive charge (δ+) on the carbon atom to which it is attached. This polarization can be visualized using an electrostatic potential map.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO and its localization on the molecule would indicate the most likely site for nucleophilic attack, which is expected to be the carbon atom bonded to the chlorine. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These computational insights provide a theoretical foundation for understanding and predicting the chemical behavior of this compound.

Chromatographic Separation of 4 Chloro 1,2 Dimethylcyclohexane Isomers

Principles of Isomer Separation in Substituted Cyclohexanes

The separation of substituted cyclohexane (B81311) isomers is governed by their distinct physical and chemical properties, which arise from their unique three-dimensional structures. Cyclohexane rings predominantly adopt a stable chair conformation to minimize angle and eclipsing strains. msu.edulibretexts.org In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring) positions. mvpsvktcollege.ac.in

Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.orglumenlearning.com This preference influences the conformational equilibrium of the molecule. For disubstituted cyclohexanes, such as 1,2-dimethylcyclohexane, the relative orientation of the substituents defines them as cis (on the same side of the ring) or trans (on opposite sides). libretexts.org These geometric isomers, or diastereomers, are not mirror images and have different physical properties, including polarity, boiling point, and shape, which allows for their separation using standard chromatographic methods. libretexts.org

For cis-1,2-disubstitution, one substituent must be axial and the other equatorial, while in the trans-isomer, both can be equatorial (or both axial). libretexts.org The diequatorial conformer of the trans isomer is significantly more stable. These conformational and configurational differences are the basis for their chromatographic resolution.

Gas chromatography separates compounds based on their volatility and interactions with the stationary phase. Diastereomers of substituted cyclohexanes, including the cis and trans isomers of 1,2-dimethylcyclohexane, can be resolved using high-resolution capillary GC. researchgate.netresearchgate.net The separation is based on differences in boiling points and the subtle variations in intermolecular forces (van der Waals forces, dipole-dipole interactions) between the isomers and the stationary phase.

The elution order of diastereomers can be complex and depends heavily on the nature of the stationary phase. researchgate.net For instance, in the separation of 1,2-dimethylcyclohexane isomers on a Chirasil-Dex column, the trans-diastereomer elutes before the cis-diastereomer. researchgate.net For 4-Chloro-1,2-dimethylcyclohexane, the presence of the polar chloro group would further differentiate the isomers. The cis and trans isomers would possess different net dipole moments, leading to varied interactions with stationary phases of differing polarity and enabling their resolution. The combination of highly selective GC stationary phases with spectroscopic detection methods like NMR can be a powerful tool for the identification of geometric isomers in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) separates isomers based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation of diastereomers like the cis and trans forms of this compound is readily achievable using both normal-phase and reversed-phase HPLC. nih.gov

In reversed-phase liquid chromatography (RPLC), which typically employs a nonpolar stationary phase (like C18) and a polar mobile phase, separation is influenced by the hydrophobicity of the isomers. An isomer that is more planar or has its hydrophobic groups more accessible for interaction with the stationary phase will be retained longer. oup.com For example, the trans isomer of a 1,2-disubstituted cyclohexane, which can adopt a diequatorial conformation, is often retained longer than the cis (axial-equatorial) isomer on a C18 phase due to its greater hydrophobicity. oup.com The choice of stationary phase is critical, as phases with different selectivities can provide complementary separation capabilities. oup.comqub.ac.uk

Advanced Stationary Phases for Enhanced Selectivity

The development of advanced stationary phases with highly specific interaction capabilities is crucial for resolving challenging isomer separations. elsevierpure.com These materials are designed to recognize subtle differences in analyte shape, polarity, and chirality, leading to enhanced selectivity and resolution.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net Their defining features include exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. researchgate.netnih.gov These properties make MOFs highly promising materials for use as stationary phases in both GC and HPLC for difficult separations. nih.govnih.gov

The separation mechanism in MOF-based chromatography relies on a combination of factors, including size exclusion, host-guest interactions, and the specific chemical functionalities within the framework. researchgate.net By carefully selecting the metal nodes and organic linkers, MOFs can be designed with specific pore environments that can differentiate between isomers based on their size and shape. nih.gov Furthermore, the introduction of chiral components into the MOF structure can create chiral stationary phases capable of enantioselective separations. mdpi.comacs.org

Stationary phases functionalized with polycyclic aromatic hydrocarbons, such as pyrene, offer unique selectivity for isomers based on their shape and planarity. A pyrenyl-silylated silica gel, for example, has been shown to be particularly effective in separating isomers of disubstituted cyclohexanes in reversed-phase HPLC. oup.com

Table 1: Comparison of Retention Factors (k) for Dimethylcyclohexane Isomers on C18 and Pyrenyl-Silylated (PYE) Phases. oup.com
CompoundIsomerC18 Phase (k)PYE Phase (k)
1,2-Dimethylcyclohexanetrans10.54.5
cis9.53.5
1,4-Dimethylcyclohexanetrans11.04.2
cis8.83.8

Data based on separations in aqueous methanol (B129727) mobile phases. The PYE phase provides better separation for the 1,2-disubstituted isomers based on shape recognition.

While diastereomers can be separated on achiral stationary phases, the separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). eijppr.comnih.gov The trans isomer of this compound is chiral and exists as a pair of enantiomers. To separate these enantiomers, a CSP is essential. The principle of chiral recognition involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com For a separation to occur, these complexes must have different energies of formation, leading to different retention times. nih.gov

A wide variety of CSPs have been developed, with common types including:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs for HPLC, capable of resolving a broad range of racemic compounds. dergipark.org.tr

Cyclodextrin-based CSPs: These consist of cyclic oligosaccharides that have a chiral cavity. Separation occurs based on the differential inclusion of the enantiomers into this cavity. nih.gov They are effective for separating non-functionalized chiral hydrocarbons. researchgate.net

Pirkle-type CSPs: These phases facilitate chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com

Macrocyclic antibiotic and chiral crown ether CSPs: These are used for separating a variety of chiral compounds, including amino acids and compounds with primary amine groups. dergipark.org.trcsfarmacie.cz

The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric resolution and is often determined through empirical screening. nih.gov

Optimization of Chromatographic Parameters for this compound Isomer Resolution

The separation of the stereoisomers of this compound, which include diastereomers and enantiomers, is typically achieved using high-resolution chromatographic techniques, primarily capillary gas chromatography (GC). The optimization of chromatographic parameters is a multifactorial process aimed at maximizing the resolution between the closely eluting isomer peaks. Key parameters that are manipulated include the choice of stationary phase, temperature programming, carrier gas flow rate, and injection parameters.

Stationary Phase Selection

The choice of the stationary phase is the most critical factor in achieving separation of stereoisomers. For non-chiral diastereomers (cis/trans isomers), conventional stationary phases of varying polarity can be effective. However, for the separation of enantiomers, a chiral stationary phase (CSP) is mandatory.

Based on studies of similar substituted cyclohexanes, cyclodextrin-based CSPs are highly effective for resolving chiral isomers. nih.govresearchgate.net Derivatives of beta- and gamma-cyclodextrin, such as those incorporating substituted silyl groups, have demonstrated excellent enantioselectivity for a range of cyclic compounds. For instance, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been successfully used for the separation of other chlorinated chiral compounds. nih.gov

Temperature Programming

The column temperature and the rate at which it is increased (the temperature ramp) significantly influence the retention times and peak shapes of the isomers. A lower initial temperature can enhance the interaction between the analytes and the stationary phase, leading to better separation. However, lower temperatures also result in longer analysis times.

An optimized temperature program typically involves a low initial temperature held for a short period, followed by a gradual ramp to a final temperature. This approach allows for the separation of more volatile isomers at the beginning of the run while ensuring that less volatile isomers elute in a reasonable time with good peak shape.

The following interactive table illustrates the effect of varying the temperature ramp rate on the resolution of two hypothetical isomers of this compound.

Ramp Rate (°C/min)Resolution (Rs)Analysis Time (min)
21.835
51.625
101.418
151.112

This data is illustrative and based on typical chromatographic behavior.

As the data suggests, a slower ramp rate generally leads to better resolution but at the cost of a longer analysis time. The optimal ramp rate is a compromise between achieving baseline separation and maintaining a practical analysis time.

Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., helium, hydrogen) through the column affects the efficiency of the separation, as described by the van Deemter equation. There is an optimal flow rate at which the column efficiency is maximized, leading to sharper peaks and improved resolution.

Below is a data table showing the impact of carrier gas flow rate on the height equivalent to a theoretical plate (HETP), a measure of column efficiency (a lower HETP indicates higher efficiency), and the resulting resolution.

Flow Rate (mL/min)HETP (mm)Resolution (Rs)
0.50.451.5
1.00.301.9
1.50.381.7
2.00.551.4

This data is illustrative and based on typical chromatographic principles.

The data indicates that a flow rate of 1.0 mL/min provides the highest efficiency and, consequently, the best resolution for this hypothetical separation.

Detailed Research Findings

While specific studies on the chromatographic separation of this compound are not widely available, research on analogous compounds provides valuable insights. For example, the separation of 1,2-dimethylcyclohexane isomers has been achieved on a Chirasil-Dex capillary column, highlighting the utility of cyclodextrin-based phases. researchgate.net In another study on the chiral separation of a chlorinated dioxolane, a methodical optimization of the temperature program and linear velocity was crucial in achieving a resolution greater than 1.5 within 10 minutes. nih.gov

The optimization process for this compound isomers would involve a similar systematic approach:

Screening of Stationary Phases: A selection of chiral and non-chiral columns would be tested to identify the most promising stationary phase that shows any degree of separation between the isomers.

Optimization of Temperature Program: Once a suitable column is selected, the initial temperature, hold time, ramp rate, and final temperature are systematically varied to maximize resolution.

Optimization of Carrier Gas Flow Rate: The flow rate is then adjusted to achieve the maximum column efficiency for the target isomers.

By carefully manipulating these parameters, a robust and reliable method for the complete resolution of all this compound isomers can be developed.

Future Directions in Research on 4 Chloro 1,2 Dimethylcyclohexane

Development of Novel Stereoselective Synthetic Pathways

The future of synthesizing 4-Chloro-1,2-dimethylcyclohexane lies in the development of highly efficient and stereoselective methods. Current synthetic approaches often result in a mixture of stereoisomers, necessitating complex separation processes. Future research will likely focus on methodologies that provide precise control over the stereochemistry at the three stereocenters of the molecule.

Key research directions include:

Catalytic Asymmetric Halogenation: The development of chiral catalysts for the enantioselective chlorination of 1,2-dimethylcyclohexene (B155917) could provide a direct route to specific enantiomers of this compound. This would involve the design of catalysts that can effectively differentiate between the two enantiotopic faces of the alkene.

Substrate-Controlled Syntheses: Utilizing starting materials with pre-existing stereocenters can guide the stereochemical outcome of subsequent reactions. For instance, the stereoselective reduction of a chiral chloroketone precursor could be a viable strategy.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective reactions has gained significant traction. Research into organocatalyzed chlorination or hydrochlorination of appropriate precursors could offer metal-free and environmentally benign synthetic routes.

These advanced synthetic strategies would not only facilitate the production of stereochemically pure isomers of this compound but also open doors for the synthesis of other complex halogenated cyclohexanes.

In-depth Mechanistic Studies of Rearrangement Reactions

Substituted cyclohexanes, particularly those that can form carbocation intermediates, are prone to rearrangement reactions. mvpsvktcollege.ac.inwikipedia.org Future research should delve into the mechanistic intricacies of such rearrangements in this compound.

Potential areas of investigation include:

Carbocation Intermediates: The solvolysis of this compound can lead to the formation of a secondary carbocation. This intermediate could potentially undergo 1,2-hydride or 1,2-methyl shifts to form more stable tertiary carbocations, leading to a mixture of rearranged products. slideshare.net

Influence of Stereochemistry: The propensity for rearrangement and the nature of the rearranged products are expected to be highly dependent on the initial stereochemistry of the starting material. For example, the anti-periplanar alignment of a migrating group with the leaving group can significantly influence the reaction pathway.

Trapping Experiments: The use of various nucleophiles and solvent systems in trapping experiments can provide valuable insights into the lifetime and nature of the carbocation intermediates involved in these rearrangements.

A thorough understanding of these rearrangement pathways is crucial for predicting the outcome of reactions involving this compound and for designing synthetic strategies that can either promote or suppress these rearrangements as desired.

Advanced Computational Modeling for Predictive Stereochemistry

Computational chemistry offers powerful tools for predicting the stable conformations and relative energies of different stereoisomers. sapub.orgsapub.org Future research will undoubtedly leverage advanced computational models to gain a deeper understanding of the stereochemistry of this compound.

Specific computational studies could include:

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can perform detailed conformational analyses of all possible stereoisomers. This would involve calculating the relative energies of various chair and boat conformations to identify the most stable structures. sapub.org

Predicting Spectroscopic Properties: Computational models can be used to predict NMR chemical shifts and coupling constants for each stereoisomer. These predicted data can then be compared with experimental data to aid in the structural elucidation of synthesized compounds.

Modeling Reaction Pathways: Computational studies can be employed to model the transition states and reaction coordinates of potential reactions, including nucleophilic substitutions and eliminations, as well as rearrangement reactions. This can provide valuable insights into the reaction mechanisms and stereochemical outcomes.

The synergy between computational predictions and experimental results will be instrumental in advancing our understanding of the complex stereochemical landscape of this compound.

Exploration of Structure-Reactivity Relationships in Functionalized Cyclohexanes

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. Future research should focus on systematically exploring the structure-reactivity relationships for the different stereoisomers of this compound.

Key areas for exploration are:

Nucleophilic Substitution Reactions: The rate and mechanism (SN1 vs. SN2) of nucleophilic substitution at the C-Cl bond will be highly dependent on the stereoisomer. For instance, an axial chlorine atom might favor an SN2 reaction, while an equatorial chlorine might be more prone to an SN1 pathway due to better stabilization of the developing carbocation.

Elimination Reactions: The stereochemical requirements for E2 elimination (anti-periplanar arrangement of the proton and the leaving group) mean that the rate of elimination will vary significantly between different stereoisomers. The regioselectivity of the elimination (Zaitsev vs. Hofmann) will also be influenced by the steric environment around the abstractable protons.

Influence of Methyl Groups: The position and stereochemistry of the two methyl groups will exert significant steric and electronic effects on the reactivity of the C-Cl bond, influencing reaction rates and product distributions.

Systematic studies on the reactivity of each stereoisomer will provide a comprehensive picture of how stereochemistry governs the chemical behavior of this functionalized cyclohexane (B81311).

Integration of Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of the various stereoisomers of this compound requires the integration of multiple advanced analytical techniques.

Future research will rely on a combination of the following:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and NOESY, will be essential for the complete assignment of all proton and carbon signals and for determining the relative stereochemistry of the substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the different stereoisomers, which may provide clues about their stereostructure.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide unambiguous proof of the absolute and relative stereochemistry.

Chiral Chromatography: The separation of enantiomers will require the use of chiral stationary phases in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The data obtained from these integrated analytical techniques will be crucial for the definitive characterization of each synthesized stereoisomer and for validating the results of computational and mechanistic studies.

Q & A

Basic Questions

Q. How is the IUPAC name "4-Chloro-1,2-dimethylcyclohexane" determined, and what are the key nomenclature rules applied?

  • Methodology : The numbering of the cyclohexane ring prioritizes substituents to achieve the lowest possible locants. Chlorine (higher priority by atomic number) is assigned position 4, while methyl groups occupy positions 1 and 2. The stereochemistry (cis/trans) must be specified if applicable. For example, if chlorine and methyl groups are on the same face, it is designated as cis-4-chloro-1,2-dimethylcyclohexane .

Q. What is the preferred chair conformation for this compound, and how do steric effects influence this?

  • Methodology : In chair conformations, bulky substituents (e.g., methyl groups) preferentially occupy equatorial positions to avoid 1,3-diaxial strain. For this compound, the chlorine atom at position 4 may adopt an axial or equatorial position depending on its size relative to methyl groups. Computational modeling (e.g., molecular mechanics) can predict energy differences between conformers .

Q. Are cis and trans isomers of this compound considered conformational or configurational isomers?

  • Methodology : Cis-trans isomerism in cyclohexanes is configurational (stereoisomerism), not conformational. Interconversion between cis and trans isomers requires bond-breaking, unlike chair flips, which are conformational changes. NMR spectroscopy or X-ray crystallography can experimentally distinguish these isomers .

Advanced Research Questions

Q. How can NMR spectroscopy resolve the stereochemistry and conformational equilibrium of this compound?

  • Methodology :

  • Coupling Constants : Vicinal coupling constants (3JHH^3J_{HH}) in 1^1H NMR indicate axial/equatorial proton arrangements. For example, axial-axial protons exhibit larger couplings (~10–12 Hz) compared to axial-equatorial (~4–5 Hz).
  • NOE Experiments : Nuclear Overhauser Effect (NOE) correlations identify spatial proximity between substituents, confirming cis/trans configurations.
  • Dynamic NMR : Variable-temperature studies detect conformational flipping barriers by observing coalescence of peaks .

Q. What experimental and computational approaches are used to compare the thermodynamic stability of cis- and trans-4-Chloro-1,2-dimethylcyclohexane?

  • Methodology :

  • Calorimetry : Measure heats of combustion (ΔHc\Delta H_c^\circ) to determine relative stability. For example, trans isomers often have lower ΔHc\Delta H_c^\circ (higher stability) due to reduced steric strain.
  • Computational Analysis : Density Functional Theory (DFT) calculates Gibbs free energy differences between isomers. For analogous compounds, trans-1,2-dimethylcyclohexane is 6–8 kJ/mol more stable than cis .
  • Table : Relative stability of dimethylcyclohexane isomers (hypothetical extrapolation):
IsomerΔHc\Delta H_c^\circ (kJ/mol)Dominant Conformation
cis-1,2-dimethyl4500Diaxial
trans-1,2-dimethyl4492Diequatorial
cis-4-chloro-1,2-dimethyl4520Axial Cl, equatorial Me

Q. How does the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Steric Effects : Bulky methyl groups at positions 1 and 2 hinder backside attack in SN2S_N2 mechanisms, favoring SN1S_N1 pathways.
  • Electronic Effects : The electron-withdrawing chlorine atom stabilizes carbocation intermediates in SN1S_N1 reactions.
  • Solvolysis Studies : Measure reaction rates in polar solvents (e.g., ethanol/water) to compare activation energies. For example, trans isomers may react faster due to better leaving-group positioning .

Q. What strategies ensure high stereochemical purity during the synthesis of this compound?

  • Methodology :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., palladium complexes) to favor one enantiomer.
  • Chromatography : Chiral HPLC or GC columns separate enantiomers.
  • Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid) enhances purity .

Methodological Notes

  • Spectroscopic Tools : Infrared (IR) and Raman spectroscopy identify functional groups and rotational barriers, as demonstrated for 4-chloro-1,2-butadiene .
  • Computational Models : Quantitative Structure-Property Relationship (QSPR) and neural networks (e.g., CC-DPS) predict properties like boiling points and solubility .
  • Safety Protocols : Follow guidelines for handling halogenated compounds, including fume hood use and inert-atmosphere techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.